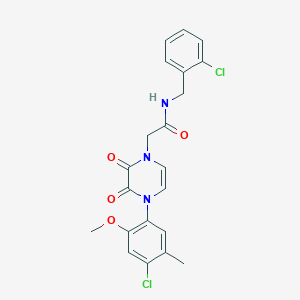![molecular formula C15H10F2N2OS B2650085 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol CAS No. 294893-07-5](/img/structure/B2650085.png)
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol, commonly known as DTT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole family of compounds and has been shown to have potent inhibitory effects on a variety of enzymes and proteins.
作用機序
DTT works by binding to the active site of enzymes and proteins, thereby preventing their normal function. It has been shown to have a high degree of selectivity for certain targets, making it a valuable tool for studying the function of specific proteins and pathways.
生化学的および生理学的効果
DTT has been shown to have a variety of biochemical and physiological effects, depending on the specific target it is inhibiting. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of inflammatory cytokines. In infectious diseases, it has been shown to inhibit the replication of certain viruses and bacteria.
実験室実験の利点と制限
DTT has several advantages as a research tool, including its high degree of selectivity and potency. However, it also has some limitations, including its potential toxicity and the need for careful dosing and handling.
将来の方向性
There are several potential future directions for research on DTT. One area of focus is the development of new drugs and therapies based on its inhibitory effects. Another area of interest is the use of DTT as a research tool to study the function of specific proteins and pathways. Finally, there is ongoing research into the potential toxicity and safety concerns associated with the use of DTT, which will be important for its continued development as a research tool and potential therapeutic agent.
In conclusion, DTT is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potent inhibitory effects on a variety of enzymes and proteins make it a valuable tool for studying the function of specific proteins and pathways, as well as a potential candidate for the development of new drugs and therapies. Ongoing research into its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be important for its continued development and potential clinical use.
合成法
DTT can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine with 3-nitrophenol in the presence of a reducing agent such as sodium borohydride. The resulting compound can then be purified using standard chromatography techniques.
科学的研究の応用
DTT has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and infectious diseases. It has been shown to have potent inhibitory effects on a variety of enzymes and proteins, including proteases, kinases, and phosphatases. These effects make it a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAIDXNOFNJTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2650007.png)
![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)


![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)



![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
